molecular formula C15H13FO2 B562647 Flurbiprofen-d3 CAS No. 1185133-81-6

Flurbiprofen-d3

Cat. No.: B562647
CAS No.: 1185133-81-6
M. Wt: 247.28 g/mol
InChI Key: SYTBZMRGLBWNTM-FIBGUPNXSA-N
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Description

Flurbiprofen-d3 is a deuterated form of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterium atoms in this compound replace the hydrogen atoms in the original flurbiprofen molecule, which can help in studying the drug’s pharmacokinetics and metabolism. This compound is particularly useful in scientific research due to its stability and ability to provide more accurate analytical results.

Scientific Research Applications

Flurbiprofen-d3 has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Flurbiprofen-d3, like its parent compound Flurbiprofen, primarily targets the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound reversibly inhibits the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors , thereby reducing the production of prostaglandins . As a result, the inflammatory response is dampened, leading to a reduction in pain and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound disrupts the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2), effectively reducing the production of prostaglandins .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to that of Flurbiprofen. Flurbiprofen is rapidly absorbed and has a distribution volume of 0.12 L/kg . It is metabolized in the liver via the CYP2C9 enzyme, with the major metabolite being 4-hydroxy-flurbiprofen, which is inactive . The elimination half-life is between 4.7 to 5.7 hours, and it is excreted in the urine, with less than 3% excreted as unchanged drug and about 70% primarily as metabolites .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever . This makes it effective for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability. Additionally, individual factors such as the patient’s age, renal function, and hepatic function can also influence the drug’s action . For example, in patients with impaired renal function, the elimination of Flurbiprofen metabolites may be reduced, and in patients with impaired hepatic function, protein binding may be decreased .

Safety and Hazards

Flurbiprofen can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . It may also cause stomach or intestinal bleeding, which can be fatal .

Biochemical Analysis

Biochemical Properties

Flurbiprofen-d3, like its parent compound Flurbiprofen, is known to interact with cyclooxygenase (COX) enzymes, which play crucial roles in inflammation, fever, and pain . The interaction between this compound and COX enzymes leads to the inhibition of prostaglandin synthesis, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to improve cell proliferation at low concentrations . At high concentrations, it inhibits cell proliferation . This indicates that this compound can influence cell function and cellular processes in a dose-dependent manner.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to COX enzymes, leading to the inhibition of prostaglandin synthesis This results in the reduction of inflammation, pain, and fever

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to exhibit temporal effects. For example, a study found that the administration of this compound prior to hepatic ischemia/reperfusion ameliorates mitochondrial and hepatocellular damage through inhibition of mitochondrial permeability transition and inactivation of GSK-3β .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, low concentrations of this compound were found to improve cell proliferation, while high concentrations inhibited cell proliferation . More studies are needed to fully understand the dosage effects of this compound in animal models.

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzyme CYP2C9 . The metabolic pathways of this compound involve hydroxylation, which is carried out by the same enzymes and microbes as its parent compound, Flurbiprofen .

Transport and Distribution

Studies on Flurbiprofen, the parent compound, suggest that it is rapidly absorbed and highly bound (>99%) to plasma albumin , which may also apply to this compound.

Subcellular Localization

Given its biochemical properties and the known localization of its parent compound, Flurbiprofen, it is likely that this compound is localized in the same cellular compartments where COX enzymes are found, such as the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flurbiprofen-d3 involves the incorporation of deuterium atoms into the flurbiprofen molecule. One common method is the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate with benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and silica gel as a dehydrating agent. The final product, this compound, is obtained after hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Flurbiprofen-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group in this compound to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Flurbiprofen-d3 is compared with other NSAIDs such as ibuprofen, ketoprofen, and diclofenac. While all these compounds share a similar mechanism of action, this compound is unique due to the presence of deuterium atoms, which enhance its stability and provide more accurate analytical results. This makes this compound particularly valuable in research settings where precise measurements are crucial .

Similar Compounds

Each of these compounds has its own unique properties and applications, but this compound stands out due to its enhanced stability and utility in research.

Properties

IUPAC Name

3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTBZMRGLBWNTM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661984
Record name 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185133-81-6
Record name 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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